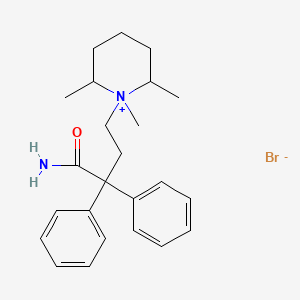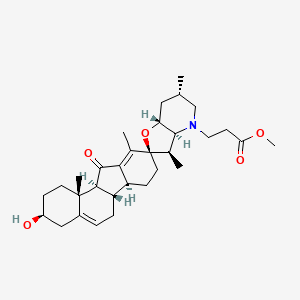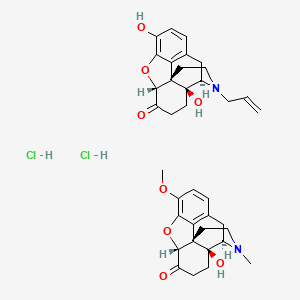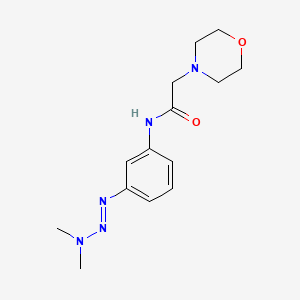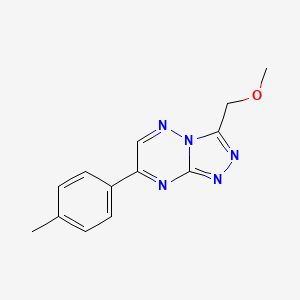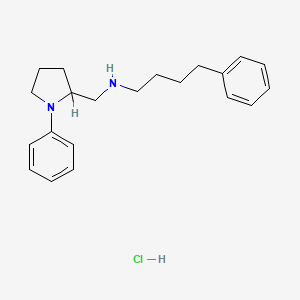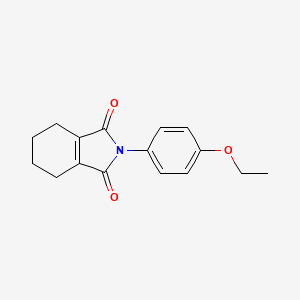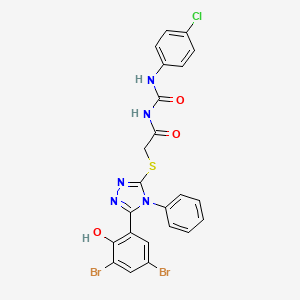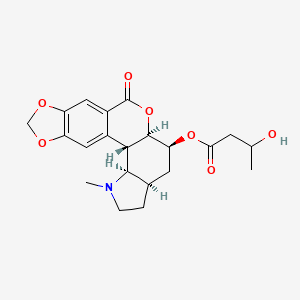
Clivatine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Clivatine involves several steps and specific reaction conditions. The most common synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production: On an industrial scale, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
化学反応の分析
Clivatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
科学的研究の応用
Clivatine has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a biochemical probe.
Medicine: this compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential to treat various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacturing of advanced materials and coatings.
作用機序
The mechanism of action of Clivatine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways.
Pathways Involved: The pathways affected by this compound include those related to cell growth, apoptosis, and metabolism. By influencing these pathways, this compound can exert its biological effects.
類似化合物との比較
Clivatine is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Clozapine: While Clozapine is primarily used as an antipsychotic medication, this compound’s applications extend beyond medicine to include chemistry and industry.
Clozapine N-oxide: This compound is used in research as a ligand for designer receptors, but this compound’s broader range of applications makes it more versatile.
Compound 21: Similar to this compound, Compound 21 has research applications, but this compound’s unique properties and potential therapeutic uses set it apart.
特性
CAS番号 |
1355-66-4 |
|---|---|
分子式 |
C21H25NO7 |
分子量 |
403.4 g/mol |
IUPAC名 |
[(2S,3R,7R,9S,10R)-4-methyl-12-oxo-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-9-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C21H25NO7/c1-10(23)5-17(24)28-16-6-11-3-4-22(2)19(11)18-12-7-14-15(27-9-26-14)8-13(12)21(25)29-20(16)18/h7-8,10-11,16,18-20,23H,3-6,9H2,1-2H3/t10?,11-,16+,18+,19-,20+/m1/s1 |
InChIキー |
QYVZOJWDWWFSQK-CXDJBGJCSA-N |
異性体SMILES |
CC(CC(=O)O[C@H]1C[C@H]2CCN([C@H]2[C@H]3[C@H]1OC(=O)C4=CC5=C(C=C34)OCO5)C)O |
正規SMILES |
CC(CC(=O)OC1CC2CCN(C2C3C1OC(=O)C4=CC5=C(C=C34)OCO5)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


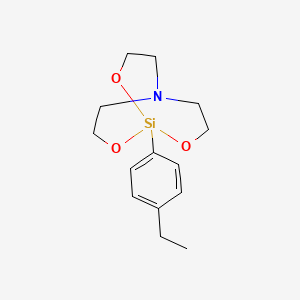
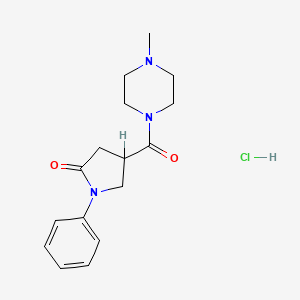
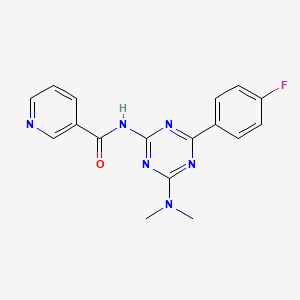
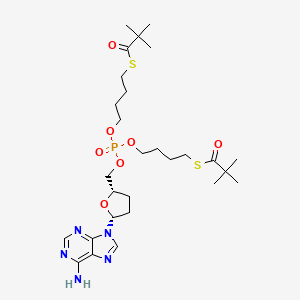
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
